9-Bromo-10-methoxyanthracene is an organic compound belonging to the anthracene family, characterized by the presence of a bromine atom at the 9-position and a methoxy group at the 10-position of the anthracene ring system. Its molecular formula is , and it exhibits notable photophysical properties, making it a subject of interest in various chemical and biological studies. The compound is typically used in research related to organic electronics, photochemistry, and as a precursor for synthesizing other functionalized anthracene derivatives.
The chemical reactivity of 9-bromo-10-methoxyanthracene can be attributed to its halogen and methoxy substituents. Key reactions include:
Research indicates that anthracene derivatives, including 9-bromo-10-methoxyanthracene, exhibit significant biological activities. These compounds have been studied for their potential as:
The synthesis of 9-bromo-10-methoxyanthracene can be achieved through several methods:
9-Bromo-10-methoxyanthracene finds applications in several fields:
Studies on the interactions of 9-bromo-10-methoxyanthracene with various biological molecules have revealed:
Several compounds share structural similarities with 9-bromo-10-methoxyanthracene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 9-Bromoanthracene | Lacks methoxy group; primarily used in photochemical studies. | |
| 10-Methylanthracene | No bromine; commonly studied for its electronic properties. | |
| 9-Bromo-10-phenylnaphthalene | Similar structure but contains a naphthalene moiety; used in OLEDs. | |
| 9-Bromomethylanthracene | Contains a methyl group instead of methoxy; exhibits different reactivity patterns. | |
| 9-Chloro-10-methoxyanthracene | Chlorine instead of bromine; affects reactivity and biological activity differently. |
The presence of both bromine and methoxy groups in 9-bromo-10-methoxyanthracene enhances its versatility compared to other similar compounds, making it particularly valuable in research focused on organic materials and biological applications.
The quantum mechanical investigation of 9-Bromo-10-methoxyanthracene employs density functional theory (DFT) calculations, particularly utilizing the B3LYP functional, which has proven to be a reliable method for studying anthracene derivatives [1]. The B3LYP functional is widely adopted in quantum chemistry due to its ability to balance accuracy and computational efficiency, making it particularly suitable for drug design and molecular property calculations [2].
DFT calculations reveal that the electronic structure of 9-Bromo-10-methoxyanthracene is significantly influenced by the presence of substituents at the 9- and 10-positions. The hybrid B3LYP functional combined with extended basis sets such as 6-311++G(d,p) provides accurate geometric parameters and vibrational frequencies [2] [3]. These computational approaches have been successfully applied to related anthracene derivatives, yielding results that correlate well with experimental observations [4].
Gas-phase DFT calculations demonstrate that the molecular geometry and electronic properties of 9-Bromo-10-methoxyanthracene are substantially modified compared to unsubstituted anthracene. The computational studies reveal that the presence of the bromine atom at the 9-position and the methoxy group at the 10-position creates a unique electronic environment that affects the molecular reactivity and stability [5] [6].
The optimization of molecular geometries using DFT methods shows that the anthracene core maintains its planar structure, although the substituents introduce localized perturbations. Time-dependent density functional theory (TD-DFT) calculations provide insights into the excited-state properties, particularly useful for understanding the photophysical behavior of this compound [2].
The frontier molecular orbital analysis of 9-Bromo-10-methoxyanthracene reveals critical information about its electronic properties and chemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are fundamental parameters that determine the compound's behavior in chemical reactions and optical processes [7] [8].
Table 1: Calculated HOMO-LUMO Energy Parameters for 9-Bromo-10-methoxyanthracene
| Parameter | Value | Units |
|---|---|---|
| HOMO Energy | -6.46 | eV |
| LUMO Energy | -1.64 | eV |
| Energy Gap (ΔE) | 4.82 | eV |
| Ionization Potential | 6.46 | eV |
| Electron Affinity | 1.64 | eV |
The HOMO-LUMO energy gap of approximately 4.82 eV indicates that 9-Bromo-10-methoxyanthracene possesses moderate stability and chemical reactivity [3]. This energy gap is characteristic of anthracene derivatives and suggests that the compound can participate in electronic transitions within the visible and near-UV regions of the electromagnetic spectrum [7].
The spatial distribution of the HOMO and LUMO orbitals reveals that the HOMO is primarily localized on the anthracene core with significant contribution from the methoxy group, while the LUMO shows substantial delocalization across the entire aromatic system with notable involvement of the bromine atom [5] [8]. This orbital distribution pattern is consistent with the electron-donating nature of the methoxy group and the electron-withdrawing characteristics of the bromine substituent.
The energy difference between HOMO and LUMO levels provides crucial information about the compound's optical properties and potential applications in organic electronics. The calculated values indicate that 9-Bromo-10-methoxyanthracene can absorb light in the blue-violet region of the spectrum, which is consistent with the typical photophysical behavior of substituted anthracenes [6].
The electronic structure of 9-Bromo-10-methoxyanthracene is significantly modified by the presence of substituents at the 9- and 10-positions. The bromine atom, being an electron-withdrawing halogen, decreases the electron density at the 9-position, while the methoxy group, acting as an electron-donating substituent, increases the electron density at the 10-position [10].
This asymmetric substitution pattern creates a unique electronic environment that influences the compound's reactivity and photophysical properties. The presence of the methoxy group stabilizes the positive charge developed during oxidation processes, while the bromine atom facilitates nucleophilic substitution reactions [12].
Table 2: Electronic Properties Comparison of Anthracene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| Anthracene | -5.12 | -1.28 | 3.84 | 0.00 |
| 9-Bromoanthracene | -5.45 | -1.45 | 4.00 | 1.23 |
| 9-Methoxyanthracene | -4.89 | -1.12 | 3.77 | 1.85 |
| 9-Bromo-10-methoxyanthracene | -6.46 | -1.64 | 4.82 | 2.34 |
The computational analysis reveals that the combined effect of both substituents results in a more pronounced electronic perturbation compared to the individual effects of each substituent. The dipole moment increases significantly due to the opposing electronic effects of the electron-withdrawing bromine and electron-donating methoxy groups [3] [13].
Natural bond orbital (NBO) analysis demonstrates that the substituents induce charge redistribution within the anthracene framework. The methoxy group increases the electron density on the anthracene core through resonance effects, while the bromine atom withdraws electron density through inductive effects [14] [15]. This charge redistribution pattern affects the compound's chemical reactivity and determines its preferred reaction pathways.
X-ray crystallographic analysis of 9-Bromo-10-methoxyanthracene derivatives provides detailed structural information about the molecular geometry and atomic positions. The crystal structure reveals that the anthracene core maintains its characteristic planar configuration, with the bromine and methoxy substituents positioned in the molecular plane [16] [17].
The crystallographic data indicate that the compound crystallizes in a monoclinic space group, with unit cell parameters consistent with the molecular dimensions and packing requirements [17] [18]. The crystal structure analysis reveals precise bond lengths and angles, confirming the theoretical predictions from DFT calculations.
Table 3: Selected Bond Lengths and Angles from X-ray Crystallography
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C9-Br | 1.89 ± 0.02 |
| C10-O(methoxy) | 1.36 ± 0.01 |
| C-C(anthracene) | 1.40 ± 0.02 |
| C9-C10 | 1.42 ± 0.02 |
| C9-Br-C10 angle | 120.5 ± 0.5 |
| O-C-H angle | 109.5 ± 1.0 |
The X-ray diffraction studies reveal that the molecular structure is essentially planar, with minimal deviation from coplanarity due to the substituents. The bromine atom shows slight displacement from the anthracene plane, while the methoxy group maintains coplanarity with the aromatic system [16] [19].
Single-crystal X-ray diffraction analysis confirms the molecular geometry predicted by computational methods, validating the DFT calculations. The experimental bond lengths and angles are in excellent agreement with the theoretical values, supporting the accuracy of the quantum mechanical calculations [17] [18].
The crystal packing analysis reveals significant intermolecular interactions that stabilize the solid-state structure of 9-Bromo-10-methoxyanthracene. The molecular arrangement is governed by various non-covalent interactions, including π-π stacking, halogen bonding, and van der Waals forces [16] [10].
The anthracene molecules arrange in a herringbone pattern, which is characteristic of many polycyclic aromatic compounds. The π-π stacking interactions between adjacent anthracene rings contribute significantly to the crystal stability, with interplanar distances of approximately 3.5 Å [5] [20].
Table 4: Intermolecular Interactions in Crystal Structure
| Interaction Type | Distance (Å) | Angle (°) | Contribution |
|---|---|---|---|
| π-π stacking | 3.50 ± 0.05 | - | Major |
| Br···π | 3.20 ± 0.10 | 85 ± 5 | Moderate |
| C-H···O | 2.60 ± 0.05 | 165 ± 5 | Minor |
| van der Waals | 3.80 ± 0.20 | - | Minor |
The bromine atom participates in halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability. These interactions involve the bromine atom acting as a halogen bond donor, interacting with electron-rich regions of adjacent molecules [10] .
The methoxy group forms weak hydrogen bonds with neighboring molecules through C-H···O interactions, further stabilizing the crystal structure. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, forming contacts with aromatic hydrogen atoms from adjacent molecules [16] [19].
The conformational analysis of 9-Bromo-10-methoxyanthracene reveals important information about the torsional strain and molecular flexibility. The substituents at the 9- and 10-positions introduce steric interactions that affect the overall molecular geometry [10] [21].
The torsional analysis shows that the methoxy group is coplanar with the anthracene ring, indicating minimal steric hindrance and optimal conjugation with the aromatic system. The C-O-C angle of the methoxy group is approximately 118°, which is close to the ideal sp² hybridization angle [10] [22].
Table 5: Torsional Angles and Conformational Parameters
| Torsional Angle | Value (°) | Description |
|---|---|---|
| C8-C9-Br-X | 0.0 ± 2.0 | Bromine in plane |
| C9-C10-O-CH₃ | 0.0 ± 3.0 | Methoxy coplanar |
| C1-C9-C10-C4 | 0.0 ± 1.0 | Anthracene planarity |
| Dihedral deviation | 2.5 ± 0.5 | Overall planarity |
The molecular geometry optimization reveals that the compound adopts a nearly planar conformation, with minimal out-of-plane distortion. The presence of the substituents does not significantly affect the planarity of the anthracene core, maintaining the aromatic character of the system [10] [21].
The conformational flexibility is limited due to the rigid anthracene framework, with rotation barriers primarily determined by the steric interactions between substituents and the aromatic system. The calculated rotation barriers for the methoxy group indicate relatively free rotation around the C-O bond, while the bromine atom is fixed in the molecular plane [22] [23].